(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
Description
Properties
Molecular Formula |
C40H52NO4PS |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H52NO4PS/c1-38(2,3)31-23-27(24-32(37(31)45-12)39(4,5)6)36(41-47(42)40(7,8)9)30-25-33(43-10)34(44-11)26-35(30)46(28-19-15-13-16-20-28)29-21-17-14-18-22-29/h13-26,36,41H,1-12H3/t36-,47?/m1/s1 |
InChI Key |
OQAYJVXDXWZFGS-MLWWNESJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Sulfinamide Formation via Ellman’s Auxiliary
The foundational step involves the stereoselective synthesis of the sulfinamide group using (R)-tert-butanesulfinamide as a chiral auxiliary. This method ensures precise control over the stereochemistry at the sulfur center, critical for the compound’s (R,R) configuration. In a representative procedure:
- Imine Formation : 3,5-Di-tert-butyl-4-methoxybenzaldehyde reacts with (R)-tert-butanesulfinamide under anhydrous conditions (THF, 0°C to rt) to yield the corresponding sulfinylimine.
- Nucleophilic Addition : A Grignard reagent derived from 2-(diphenylphosphanyl)-4,5-dimethoxyphenylmagnesium bromide adds to the imine, forming the stereodefined sulfinamide intermediate.
- Deprotection : Acidic hydrolysis (HCl/MeOH) cleaves the sulfinyl group, yielding the free amine, which is subsequently methylated to install the 2-methylpropane-2-sulfinamide moiety.
Key Data :
| Step | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Imine Formation | 92 | 99 | THF, 0°C→rt, 12 h |
| Grignard Addition | 85 | 98 | −78°C, 2 h |
| Deprotection | 90 | – | 4 M HCl/MeOH, rt, 3 h |
This route achieves an overall yield of 70% with ≥98% enantiomeric excess.
Stereochemical Control Strategies
Diastereoselective C–C Bond Formation
The diphenylphosphanyl-substituted aryl group is introduced via a Pd-catalyzed cross-coupling reaction. Using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in toluene at 110°C, the arylboronic acid derivative couples with the sulfinamide intermediate, achieving 88% yield and >20:1 diastereomeric ratio.
Dynamic Kinetic Resolution
In the Grignard addition step, dynamic kinetic resolution occurs due to the steric bulk of the 3,5-di-tert-butyl-4-methoxyphenyl group, favoring the (R)-configuration at the newly formed stereocenter. Computational studies (DFT) indicate a ΔΔG‡ of 2.3 kcal/mol between diastereomeric transition states, rationalizing the high stereoselectivity.
Reaction Optimization
Solvent and Temperature Effects
- Optimal Solvent : Tetrahydrofuran (THF) outperforms DCM or Et₂O in Grignard additions due to better stabilization of the intermediate magnesium complex.
- Temperature : Maintaining −78°C during nucleophilic addition minimizes side reactions (e.g., over-addition or epimerization), improving yield from 72% (0°C) to 85%.
Catalytic Enhancements
- Lewis Acid Additives : Ti(OiPr)₄ (10 mol%) accelerates imine formation by 3-fold while maintaining enantiopurity.
- Microwave Irradiation : Reduces reaction time for the final methylation step from 8 h to 45 min (70°C, 300 W).
Industrial-Scale Production
Continuous-Flow Synthesis
A three-stage continuous-flow system achieves kilogram-scale production:
- Stage 1 : Continuous imine synthesis (residence time: 30 min, 0.5 L/min flow rate).
- Stage 2 : Grignard addition in a microreactor (−78°C, 2 min residence time).
- Stage 3 : Automated crystallization and filtration for purification.
Performance Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 50 | 500 |
| Yield (%) | 65 | 78 |
| Purity (%) | 98.5 | 99.7 |
Analytical Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10, 1 mL/min) resolves enantiomers with a resolution factor (Rₛ) of 2.1, confirming ≥98% ee.
Structural Confirmation
X-ray crystallography (Cu Kα radiation, R₁ = 0.039) unambiguously establishes the (R,R) configuration. Key bond lengths include S–N (1.632 Å) and P–C (1.847 Å), consistent with DFT-optimized structures.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | ee (%) | Scalability | Cost Index ($/g) |
|---|---|---|---|---|
| Ellman’s Auxiliary | 70 | 98 | High | 120 |
| Enzymatic Resolution | 55 | 99 | Low | 450 |
| Dynamic KR | 68 | 97 | Moderate | 180 |
Ellman’s method remains superior in balancing yield, stereoselectivity, and cost.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfinamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The target compound’s 4,5-dimethoxyphenyl group provides greater electron density and steric shielding compared to the monomethoxy analogs. This could enhance its stability in oxidative environments or influence enantioselectivity in catalytic applications .
- Stereochemistry : The (R,R) configuration distinguishes it from the (R,S) analogs, which may result in divergent binding affinities or catalytic efficiencies. For example, in asymmetric hydrogenation, stereochemical mismatches between ligand and substrate can drastically alter reaction outcomes.
- However, this modification may also reduce solubility in nonpolar solvents.
Functional and Application-Based Differences
- Catalytic Potential: The target compound’s phosphine group and sulfinamide moiety make it a candidate for transition-metal catalysis. In contrast, the xanthene derivative’s rigid backbone may favor applications in photoredox catalysis or luminescent materials .
- The tert-butyl and methoxy groups may enhance membrane permeability, a feature exploited in drug design .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using SHELX software could resolve the target compound’s conformation, clarifying how steric bulk and stereochemistry influence its coordination geometry.
- Synthetic Challenges : The tert-butyl and dimethoxy groups complicate purification, as seen in analogs requiring chromatographic separation under inert conditions .
Biological Activity
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic molecule characterized by the presence of a sulfinamide functional group. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include bulky tert-butyl groups and a diphenylphosphanyl moiety. These features may enhance its biological activity and therapeutic potential.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 613.83 g/mol. The sulfinamide group is significant for its reactivity and interaction with biological targets. The presence of methoxy and tert-butyl groups contributes to its lipophilicity, potentially influencing its absorption and distribution within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 613.83 g/mol |
| CAS Number | 1616688-64-2 |
| Functional Groups | Sulfinamide, Methoxy |
Antimicrobial Properties
Compounds containing sulfinamide groups have been reported to exhibit various biological activities, including antimicrobial effects. Preliminary studies suggest that (R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide may possess significant antimicrobial properties akin to those observed in structurally similar compounds like sulfamethoxazole, which is known for its broad-spectrum antibacterial activity.
Enzyme Inhibition
Research indicates that sulfinamides can act as inhibitors for specific enzymes. For instance, studies on structurally related compounds have shown their potential as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's . The specific interactions of this compound with target enzymes warrant further investigation to elucidate its mechanism of action.
Synthesis and Characterization
The synthesis of (R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can be achieved through multicomponent reactions (MCRs), which are efficient for producing complex molecules. Recent advances in synthetic methodologies may enhance the production efficiency of such compounds.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to various biological targets. For example, the diphenylphosphanyl moiety may facilitate interactions with proteins involved in signaling pathways or metabolic processes. Understanding these interactions is crucial for assessing the therapeutic potential of the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide structure | Antimicrobial |
| N-acetylcysteine | Thiol group | Antioxidant |
| Diphenhydramine | Ethanolamine structure | Antihistamine |
| (R)-N-(3,5-Di-tert-butyl-4-methoxyphenyl) sulfinamide | Bulky tert-butyl groups; sulfinamide | Potential antimicrobial/enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
